molecular formula C18H37N5O9 B7773207 妥布霉素

妥布霉素

货号 B7773207
分子量: 467.5 g/mol
InChI 键: NLVFBUXFDBBNBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

An aminoglycoside, broad-spectrum antibiotic produced by Streptomyces tenebrarius. It is effective against gram-negative bacteria, especially the PSEUDOMONAS species. It is a 10% component of the antibiotic complex, NEBRAMYCIN, produced by the same species.

科学研究应用

  1. 对革兰氏阴性菌和金黄色葡萄球菌的活性

    妥布霉素对多种革兰氏阴性菌和金黄色葡萄球菌表现出显著的体外活性,使其在治疗多种细菌感染方面有效 (Shadomy & Kirchoff, 1972).

  2. 对铜绿假单胞菌的有效性

    已发现它对铜绿假单胞菌特别有效,铜绿假单胞菌是医院环境中感染的常见原因 (Meyer, Young, & Armstrong, 1971).

  3. 雾化的生物制药优势

    雾化的妥布霉素比静脉给药具有生物制药优势,表明它在呼吸道治疗中更有效地靶向给药的潜力 (Marchand et al., 2014).

  4. 雾化器的呼吸道沉积

    妥布霉素已被用作药理示踪剂来比较不同类型雾化器的肺沉积,这对于优化呼吸道治疗至关重要 (Asmus et al., 2002).

  5. 痰液拮抗作用

    囊性纤维化患者的痰液成分会拮抗妥布霉素的生物活性,这突出了了解药物与生物流体之间相互作用的重要性 (Hunt et al., 1995).

  6. 渗透到呼吸道分泌物中

    研究表明,妥布霉素可以有效渗透到下呼吸道分泌物中,这对治疗肺部感染至关重要 (Pennington & Reynolds, 1973).

  7. 临床细菌学

    妥布霉素的作用机制涉及破坏细菌核糖体,使其成为治疗住院患者革兰氏阴性感染的关键工具 (Mcallister, 1976).

  8. 囊性纤维化雾化抗生素

    已经量化了雾化妥布霉素在呼吸道中的分布和效率,突出了其在囊性纤维化治疗中的作用 (Mukhopadhyay et al., 1994).

  9. 治疗肺部感染

    妥布霉素已成功用于雾化吸入治疗急性肺脓肿,这强调了其在呼吸道治疗中的有效性 (Suvorov et al., 2015).

  10. 中性粒细胞减少患者的发热发作

    妥布霉素与其他药物联合使用,已被评估用于治疗中性粒细胞减少或免疫抑制患者的发热发作 (Melikian & Falk, 1976).

属性

IUPAC Name

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVFBUXFDBBNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860478
Record name 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nebramycin

CAS RN

32986-56-4
Record name tobramycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nebramycin
Reactant of Route 2
Nebramycin
Reactant of Route 3
Nebramycin
Reactant of Route 4
Nebramycin
Reactant of Route 5
Nebramycin
Reactant of Route 6
Nebramycin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。